molecular formula C₈H₁₄O₆S B1140615 Ethyl 1-Thio-D-glucuronide CAS No. 755710-39-5

Ethyl 1-Thio-D-glucuronide

Cat. No.: B1140615
CAS No.: 755710-39-5
M. Wt: 238.26
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-Thio-D-glucuronide can be synthesized through a multi-step reaction process. One common method involves the use of potassium ethylate in methanol, followed by treatment with acetic anhydride and pyridine . Another method involves the use of sodium methylate in methanol, followed by treatment with barium hydroxide in water .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is typically produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-Thio-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Mechanism of Action

Ethyl 1-Thio-D-glucuronide exerts its effects primarily through its role as a metabolite of ethanol. The compound is formed in the liver by the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of ethanol with glucuronic acid . This process increases the water solubility of ethanol, facilitating its excretion from the body. The molecular targets involved in this pathway include the enzyme UDP-glucuronosyltransferase and the glucuronic acid substrate .

Comparison with Similar Compounds

Comparison: Ethyl 1-Thio-D-glucuronide is unique in that it contains a sulfur atom, which distinguishes it from other ethanol metabolites like ethyl glucuronide and ethyl sulfate. This structural difference can influence its chemical reactivity and biological properties. For example, the presence of the sulfur atom may affect the compound’s solubility and its interactions with biological molecules .

Biological Activity

Ethyl 1-Thio-D-glucuronide (ETG) is a glucuronide derivative that has garnered attention for its biological activities, particularly in the context of alcohol metabolism and its implications in various physiological processes. This article provides an in-depth analysis of the biological activity of ETG, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a metabolite formed from the conjugation of ethanol with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) predominantly in the liver but also occurs in other tissues such as the intestine and kidneys . The compound serves as a biomarker for alcohol consumption and has been studied for its potential role in modulating inflammatory responses through interactions with toll-like receptors (TLRs).

Interaction with Toll-Like Receptors

ETG has been shown to interact with Toll-Like Receptor 4 (TLR4) , which plays a crucial role in the immune response. Studies indicate that ETG can aggravate both acute and chronic inflammatory conditions by upregulating the production of endogenous inflammatory signaling molecules . This interaction may lead to increased pain perception in patients with chronic pain conditions, suggesting that ETG could influence nociceptive pathways.

Metabolic Effects

Research has demonstrated that elevated levels of ETG correlate with increased markers of oxidative stress and metabolic dysregulation. In a study involving stored red blood cells, higher ETG levels were associated with alterations in glycolysis and energy metabolism pathways, indicating potential impacts on cellular function and viability .

Alcohol Consumption and Oxidative Stress

A significant study published in 2020 examined the relationship between ETG levels and metabolic markers of oxidant stress. The findings revealed that individuals with higher ETG concentrations exhibited increased glutathione turnover and methionine oxidation, along with decreased energy metabolism indicators . This suggests that chronic alcohol consumption may exacerbate oxidative stress through mechanisms involving ETG.

Antiviral Properties

In addition to its role in alcohol metabolism, ETG has been investigated for its antiviral properties. A study focused on various thioglucuronides found that certain derivatives exhibited antiviral activity against influenza A virus-infected cells . Although ETG itself was not tested directly, the presence of thioether linkages appears to enhance biological activity, indicating potential therapeutic avenues for further exploration.

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect Reference
Interaction with TLR4Aggravates inflammation; increases pain perception
Oxidative stress markersIncreased glutathione turnover; altered energy metabolism
Antiviral activityPotential activity against influenza A virus

Properties

IUPAC Name

(3S,4S,5S,6S)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5-,6?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFLTPWYCFDKGU-YHRIYALFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@H]([C@H]([C@@H](C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676234
Record name Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755710-39-5
Record name Ethyl (5xi)-1-thio-beta-D-lyxo-hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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